molecular formula C9H10ClNO3 B13140134 Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride

Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride

Cat. No.: B13140134
M. Wt: 215.63 g/mol
InChI Key: SWPRKWFIOTXBNI-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminophenyl oxoacetates. This compound is characterized by the presence of an aminophenyl group attached to an oxoacetate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride typically involves the reaction of 2-aminophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aminophenyl oxoacetates.

Scientific Research Applications

Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxyphenyl)-2-oxoacetate
  • Methyl 2-(2-methoxyphenyl)-2-oxoacetate
  • Methyl 2-(2-chlorophenyl)-2-oxoacetate

Uniqueness

Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making the compound highly versatile in various research applications. Additionally, the hydrochloride salt form enhances its solubility and stability, further increasing its utility in scientific studies.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-(2-aminophenyl)-2-oxoacetate;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5H,10H2,1H3;1H

InChI Key

SWPRKWFIOTXBNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1N.Cl

Origin of Product

United States

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